molecular formula C11H13N3S B13885646 5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine

5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine

Cat. No.: B13885646
M. Wt: 219.31 g/mol
InChI Key: GYAYAGULTGETSG-UHFFFAOYSA-N
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Description

5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine typically involves the condensation of 4-aminobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
  • 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles

Uniqueness

5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine is unique due to its specific structural features, such as the presence of both an amino group and a thiazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-(4-aminophenyl)-N,4-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-7-10(15-11(13-2)14-7)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

GYAYAGULTGETSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)C2=CC=C(C=C2)N

Origin of Product

United States

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